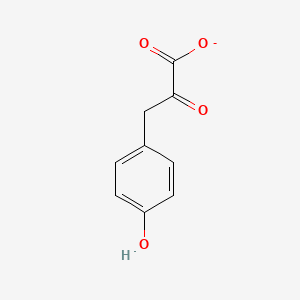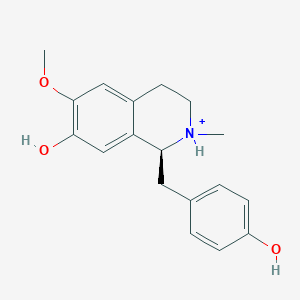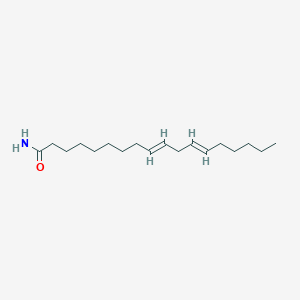
(9E,12E)-9,12-Octadecadienamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of (9E,12E)-9,12-Octadecadienamide and its analogs involves complex chemical procedures, often aimed at understanding their formation and stability under different conditions. For instance, the dimethyl disulfide derivatization of ethyl (9Z,12Z)-9,12-octadecadienoate and ethyl (9E,12E)-9,12-octadecadienoate provides insights into the stereochemistry of these compounds, demonstrating unique profiles for configurational isomers through gas chromatography-mass spectrometry analysis (Carballeira & Cruz, 1996).
Molecular Structure Analysis
The molecular structure of (9E,12E)-9,12-Octadecadienamide is crucial for understanding its reactivity and interactions. Studies on related molecules, such as 9-hydroxy-10,12-octadecadienoic acid (9-HODE) and its isomers, highlight the importance of double bond configuration and the presence of functional groups in determining stability and reactivity in lipid peroxidation processes (Spiteller & Spiteller, 1997).
Chemical Reactions and Properties
The chemical reactions and properties of (9E,12E)-9,12-Octadecadienamide reveal its behavior under different conditions. Research into the reactivity of similar fatty acid hydroperoxides has shown that certain hydroperoxides can undergo spontaneous decomposition to form various products, indicating the reactivity potential of (9E,12E)-9,12-Octadecadienamide under similar conditions (Hamberg, 1988).
Aplicaciones Científicas De Investigación
Natural Sources and Bioactivity
A study identified a structurally related compound in the rhizomes of Nelumbo nucifera (lotus), underscoring the plant's rich composition of bioactive substances, including fatty acid derivatives and triterpenoid esters, which contribute to its medicinal properties (Chaudhuri & Singh, 2009). Similarly, maca (Lepidium meyenii) roots were found to contain novel macamides, demonstrating significant bioactivity, such as cytotoxicity against cancer cell lines, thereby offering potential therapeutic applications (Xia et al., 2018).
Antioxidant and Anticancer Properties
Research on eggplant calyx revealed that 9-Oxo-(10E,12E)-octadecadienoic acid, a closely related compound, exhibits cytotoxic activity against human ovarian cancer cells, inducing apoptosis through mitochondrial pathways (Zhao et al., 2015). This finding supports the exploration of similar fatty acid derivatives for cancer therapy.
Chemical Synthesis and Application
Efforts to synthesize sex pheromones for agricultural applications saw the creation of related compounds to manage pests, indicating the versatility of fatty acid derivatives in synthesizing environmentally friendly pest control solutions (Andreica et al., 2020).
Metabolic and Physiological Effects
A study highlighted the ACAT inhibitory activities of unsaturated fatty acid amides from Mylabris phalerate Pallas, which included compounds similar to (9E,12E)-9,12-Octadecadienamide. These compounds exhibited potential for lowering cholesterol levels, suggesting a role in managing hypercholesterolemia (Xu et al., 2004).
Dermatological Research
In dermatology, research on 9-hydroxy-10E,12Z-octadecadienoic acid (a related compound) in human keratinocytes revealed its impact on the epidermal barrier, indicating the significance of such compounds in skin health and disease (Chiba et al., 2018).
Mecanismo De Acción
Target of Action
Octadeca-9,12-dienamide, also known as (9E,12E)-octadeca-9,12-dienamide or (9E,12E)-9,12-Octadecadienamide, is an endogenous lipid . The primary target of this compound is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane hydrolase responsible for the degradation of a number of bioactive fatty amides, including anandamide, a cannabinoid receptor ligand .
Mode of Action
Octadeca-9,12-dienamide interacts with FAAH and inhibits its activity . This inhibition is significant, time-dependent, and dose-dependent . The mechanism of inhibition is most likely irreversible or slowly reversible . By inhibiting FAAH, octadeca-9,12-dienamide increases the concentration of endocannabinoids, which are natural modulators of various physiological processes.
Biochemical Pathways
The inhibition of FAAH by octadeca-9,12-dienamide affects the endocannabinoid system . This system plays a crucial role in a wide range of physiological processes, including pain sensation, mood, and memory. It also has implications in pathological conditions such as inflammation and cancer .
Result of Action
The inhibition of FAAH leads to an increase in the concentration of endocannabinoids. This can result in the modulation of the release of neurotransmitters, providing potential analgesic, anti-inflammatory, or neuroprotective effects .
Safety and Hazards
Propiedades
IUPAC Name |
(9E,12E)-octadeca-9,12-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)/b7-6+,10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIHQZFZMWZOJV-AVQMFFATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3072-13-7 | |
| Record name | Linoleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003072137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,3R,9R,10R,11R,14R,15S,17R,18S,19S,23Z,25S,27R,29R,31R,36S,37R,38S,41R,43R,49S)-37-acetyloxy-11-[(4R,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1235618.png)
![(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxohexahydropyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl]-5-[2-[2-[2-[2-[(E)-2-(2-methylcyclopropyl)vinyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide](/img/structure/B1235619.png)
![ethyl (E)-6-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]-2,4-dioxo-hex-5-enoate](/img/structure/B1235620.png)
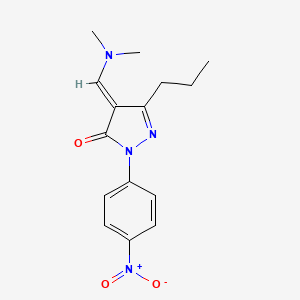
![(5R,6R)-6-[[(2-ethoxy-1-naphthalenyl)amino]-oxomethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235623.png)
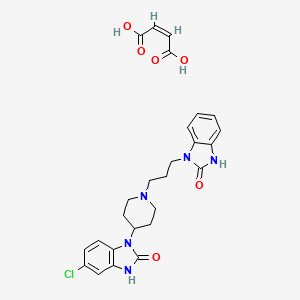
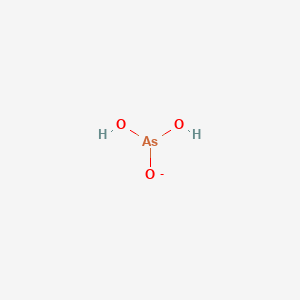
![Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate](/img/structure/B1235630.png)
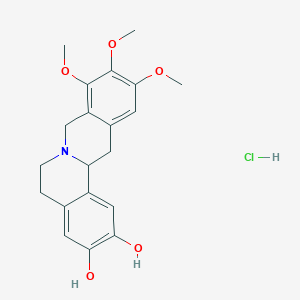
![(6R,7R)-7-[[(2E)-2-(carboxymethoxyimino)-2-(1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235632.png)

